molecular formula C12H16O2S B8435415 Ethyl 4-isopropylsulfanylbenzoate

Ethyl 4-isopropylsulfanylbenzoate

Cat. No.: B8435415
M. Wt: 224.32 g/mol
InChI Key: WPUTWNVGDXWUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-isopropylsulfanylbenzoate is an aromatic ester characterized by a benzoic acid backbone substituted at the para position with an isopropylsulfanyl (-S-iPr) group and an ethyl ester (-COOEt) functional group. The compound’s structure combines the lipophilic isopropylsulfanyl moiety with the ester’s hydrolytic sensitivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 4-propan-2-ylsulfanylbenzoate

InChI

InChI=1S/C12H16O2S/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3

InChI Key

WPUTWNVGDXWUSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)SC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric hindrance from the isopropyl group may reduce reactivity in nucleophilic substitution compared to smaller substituents (e.g., -F) .

Physicochemical Properties (Theoretical Trends)

While specific data for this compound are unavailable, trends can be inferred from analogs:

  • Lipophilicity (LogP): Isopropylsulfanyl > Cyclopropyl > Diethylamino > Fluorobenzoate. Sulfur-containing groups typically increase LogP .
  • Solubility : Fluorobenzoate and sulfonamide derivatives exhibit higher aqueous solubility due to polar substituents, whereas isopropylsulfanyl analogs favor organic solvents .
  • Stability : Electron-withdrawing groups (e.g., -F, -SO₂N(Pr)₂) may slow ester hydrolysis compared to electron-donating substituents like -N(Et)₂ .

Research Findings and Limitations

  • Synthetic Routes : Ethyl 4-substituted benzoates are typically synthesized via nucleophilic aromatic substitution or esterification. For example, ethyl 4-fluorobenzoate is prepared via Friedel-Crafts acylation , while sulfanyl derivatives may require thiol-ene coupling .
  • Gaps in Data : Experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the provided sources. Comparative studies with analogs suggest further characterization is needed .

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